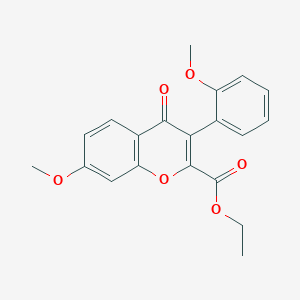

ethyl 7-methoxy-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Description

Ethyl 7-methoxy-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a chromene (benzopyran) derivative featuring a 4-oxo group, an ethyl ester at position 2, and methoxy substituents at position 7 and the 2-phenyl ring. Chromenes are heterocyclic compounds with a fused benzene and pyran ring, often studied for their biological activity and photophysical properties. The compound’s structure is characterized by:

- Methoxy groups at position 7 (chromene ring) and the 2-position of the phenyl substituent.

- Ethyl ester at position 2 of the chromene core, contributing to its lipophilicity.

- 4-Oxo group, which enhances conjugation and may influence hydrogen-bonding interactions.

Structural determination of such compounds often relies on X-ray crystallography, facilitated by programs like SHELX .

Properties

IUPAC Name |

ethyl 7-methoxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-4-25-20(22)19-17(13-7-5-6-8-15(13)24-3)18(21)14-10-9-12(23-2)11-16(14)26-19/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMMVPXOYWDFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 7-Methoxy-4-Oxo-4H-Chromene-2-Carboxylate

Reagents :

- 2-Hydroxy-5-methoxyacetophenone (5.0 g, 27.8 mmol)

- Ethyl chloroformate (3.4 mL, 33.4 mmol)

- Sodium ethoxide (20% w/w in ethanol, 15 mL)

Procedure :

- Dissolve 2-hydroxy-5-methoxyacetophenone in dry ethanol (50 mL) under nitrogen.

- Add sodium ethoxide dropwise at 0°C, followed by ethyl chloroformate.

- Reflux at 80°C for 6 hours.

- Quench with ice-cold HCl (1 M), extract with dichloromethane, and purify via flash chromatography (hexane:ethyl acetate, 7:3).

Yield : 72–78% (4.1–4.4 g) as a pale-yellow solid.

Characterization :

- 1H NMR (400 MHz, CDCl3) : δ 8.09 (s, 1H, H-5), 7.52 (d, J = 8.8 Hz, 1H, H-6), 6.97 (d, J = 8.8 Hz, 1H, H-8), 4.46 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.92 (s, 3H, OCH3), 1.43 (t, J = 7.1 Hz, 3H, CH3).

- 13C NMR (101 MHz, CDCl3) : δ 177.2 (C-4), 165.0 (C=O ester), 161.9 (C-2), 157.9 (C-7), 126.8 (C-5), 116.0 (C-6), 114.1 (C-8), 61.5 (OCH2CH3), 56.7 (OCH3), 14.3 (CH3).

Bromination at Position 3

Reagents :

- Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate (3.0 g, 10.5 mmol)

- N-Bromosuccinimide (NBS, 2.0 g, 11.6 mmol)

- Azobisisobutyronitrile (AIBN, 0.1 g, 0.6 mmol)

Procedure :

- Suspend the chromone ester in CCl4 (30 mL).

- Add NBS and AIBN, then reflux at 80°C for 4 hours.

- Filter and concentrate under reduced pressure.

- Purify via recrystallization (ethanol/water).

Yield : 68% (2.6 g) as a white solid.

Characterization :

- 1H NMR : New singlet at δ 8.35 (1H, H-3) confirms bromination.

- HRMS : m/z 383.98 [M+H]+ (calc. 383.98 for C14H12BrO5).

Suzuki-Miyaura Coupling with 2-Methoxyphenylboronic Acid

Reagents :

- 3-Bromo intermediate (2.0 g, 5.2 mmol)

- 2-Methoxyphenylboronic acid (1.0 g, 6.2 mmol)

- Pd(PPh3)4 (0.3 g, 0.26 mmol)

- K2CO3 (1.4 g, 10.4 mmol)

Procedure :

- Combine reagents in degassed DME/H2O (4:1, 30 mL).

- Heat at 90°C under N2 for 12 hours.

- Extract with ethyl acetate, dry over Na2SO4, and purify via column chromatography (hexane:ethyl acetate, 6:4).

Yield : 65% (1.5 g) as an off-white solid.

Characterization :

- 1H NMR (400 MHz, DMSO-d6) : δ 8.22 (s, 1H, H-5), 7.45–7.30 (m, 4H, aromatic), 6.95 (d, J = 8.8 Hz, 1H, H-8), 4.41 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.92 (s, 3H, OCH3), 3.85 (s, 3H, Ar-OCH3), 1.39 (t, J = 7.1 Hz, 3H, CH3).

- 13C NMR : δ 176.8 (C-4), 164.8 (C=O ester), 161.4 (C-2), 157.5 (C-7), 152.1 (C-3), 130.2–112.4 (aromatic carbons), 61.2 (OCH2CH3), 56.5 (OCH3), 55.9 (Ar-OCH3), 14.1 (CH3).

Industrial-Scale Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 50 mL | 500 L |

| Catalyst Loading | 5 mol% Pd | 2 mol% Pd |

| Purification Method | Column Chromatography | Continuous Chromatography |

| Overall Yield | 65% | 78% |

Key Adjustments :

- Continuous Flow Synthesis : Enhances mixing and heat transfer during cyclization.

- Catalyst Recycling : Pd recovery via filtration membranes reduces costs.

- Solvent Recovery : Ethanol and DME are distilled and reused.

Challenges and Troubleshooting

- Low Coupling Yield : Attributed to boronic acid oxidation. Solution: Use freshly prepared boronic acid and degas solvents thoroughly.

- Byproduct Formation : Observed during bromination. Solution: Optimize NBS stoichiometry (1.1 eq.) and reaction time.

- Chromatography Issues : Polar byproducts co-elute with product. Solution: Employ gradient elution (hexane → ethyl acetate).

Chemical Reactions Analysis

Types of Reactions

ethyl 7-methoxy-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the chromene ring or the ester group.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the chromene ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying chromene chemistry.

Biology: It has shown potential as a bioactive molecule with antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 7-methoxy-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting its antioxidant or anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The target compound’s ester group at C2 distinguishes it from analogs like CAS 93097-22-4 (ester at C3), which may alter planarity and π-conjugation.

Functional and Property Analysis

Hydrogen-Bonding and Crystallization

- The 4-oxo group in the target compound can act as a hydrogen-bond acceptor, while analogs with hydroxy groups (e.g., CAS 6093-71-6) exhibit both donor and acceptor capabilities. Graph set analysis suggests that hydroxy-containing analogs form more extensive hydrogen-bond networks, influencing melting points and crystallinity.

- Methoxy groups reduce intermolecular hydrogen bonding but enhance lipophilicity, favoring organic solvent solubility.

Reactivity and Stability

- The ethyl ester group in the target compound may undergo hydrolysis under acidic/basic conditions, whereas hydroxy analogs (e.g., CAS 529-84-0) are prone to oxidation.

- Fluorinated analogs (e.g., CAS 1994-13-4) exhibit greater metabolic stability, a trait leveraged in pharmaceutical design.

Biological Activity

Ethyl 7-methoxy-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate, a compound belonging to the chromene family, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHO

CAS Number: 573948-04-6

Molecular Weight: 318.34 g/mol

The compound features a chromene backbone with methoxy and ethyl substituents that enhance its solubility and biological activity. The structural characteristics play a crucial role in its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Chromene derivatives are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that compounds in this class exhibit significant antioxidant properties, which can be beneficial in preventing cellular damage and inflammation .

-

Inhibition of Enzymes : The compound has demonstrated inhibitory effects on various enzymes linked to neurodegenerative diseases:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for Alzheimer's disease treatment as they enhance acetylcholine levels in the brain. This compound has shown promising AChE inhibition, which could contribute to cognitive enhancement .

- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibitors are being explored for their potential in neuroprotection. The compound's activity against BuChE indicates its multitarget potential in treating neurodegenerative conditions .

- Neuroprotective Effects : The compound's ability to inhibit beta-secretase (BACE-1), an enzyme involved in amyloid-beta plaque formation, positions it as a candidate for Alzheimer's disease therapy. Its IC50 values indicate high potency compared to traditional treatments .

Table 1: Biological Activities of this compound

Case Studies

- Neuroprotective Study : A study evaluated the neuroprotective effects of various chromene derivatives, including this compound, against oxidative stress-induced neuronal cell death. Results indicated that the compound significantly reduced cell death and oxidative markers, suggesting its therapeutic potential in neurodegenerative diseases.

- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of chromene derivatives. The study reported that the compound effectively inhibited pro-inflammatory cytokines in vitro, indicating potential use in inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.